3-Penten-2-one, 4-(cyclopropylamino)-
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Overview
Description
3-Penten-2-one, 4-(cyclopropylamino)- is an organic compound characterized by the presence of a cyclopropylamino group attached to a pent-3-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 4-(cyclopropylamino)- typically involves the following steps:
Formation of the enone backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the cyclopropylamino group: This step may involve the reaction of the enone with cyclopropylamine under suitable conditions, such as in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Penten-2-one, 4-(cyclopropylamino)- can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may yield saturated amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Penten-2-one, 4-(cyclopropylamino)- would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(cyclopropylamino)but-3-en-2-one: Similar structure but with a shorter carbon chain.
(E)-4-(cyclopropylamino)hex-3-en-2-one: Similar structure but with a longer carbon chain.
(E)-4-(cyclopropylamino)pent-3-en-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
3-Penten-2-one, 4-(cyclopropylamino)- is unique due to its specific combination of the cyclopropylamino group and the pent-3-en-2-one backbone, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-4-(cyclopropylamino)pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHKZAVVFCBKTQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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